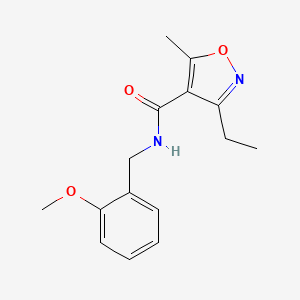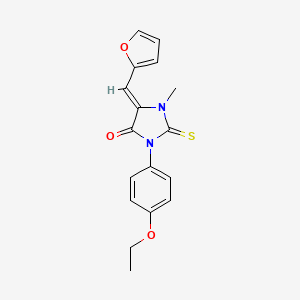
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone
説明
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone, also known as EFTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFTI is a thioxoimidazolidinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been shown to regulate the immune system by stimulating the production of regulatory T cells. Additionally, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been found to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects in autoimmune diseases. Additionally, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been found to have antiviral activity, which may be useful in the treatment of viral infections.
実験室実験の利点と制限
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone also has some limitations. It is not very water-soluble, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the mechanism of action of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone to better understand its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone in other fields, such as neurodegenerative diseases and cardiovascular diseases.
科学的研究の応用
3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. It has been found to have significant antitumor activity and has been used in cancer research. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of pro-inflammatory cytokines and regulate the immune system. 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential applications in the treatment of viral infections such as HIV and influenza.
特性
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-21-13-8-6-12(7-9-13)19-16(20)15(18(2)17(19)23)11-14-5-4-10-22-14/h4-11H,3H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRVYCUSRAFGV-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(2-furylmethylene)-1-methyl-2-thioxo-4-imidazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[4-(allyloxy)benzylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4850225.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4850229.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4850230.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4850244.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4850248.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
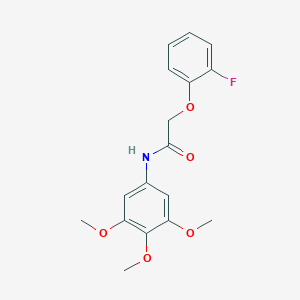
![5-bromo-N-[(5-bromo-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide](/img/structure/B4850291.png)
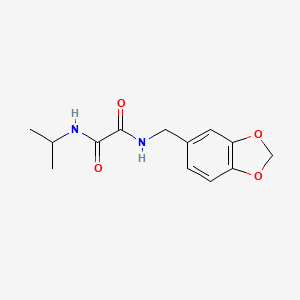
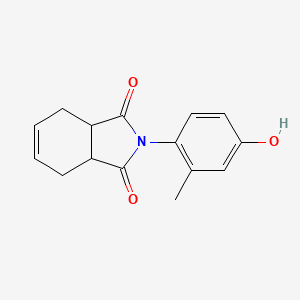

![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
